Nandrolone
Overview
Description
Nandrolone, also known as 19-nortestosterone, is a synthetic anabolic-androgenic steroid derived from testosterone. It is naturally present in the human body in small quantities and is known for its significant anabolic effects, which promote muscle growth and bone density. This compound is commonly used in medical treatments for conditions such as anemia, osteoporosis, and muscle wasting diseases .
Mechanism of Action
Target of Action
Nandrolone primarily targets the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone . This compound binds to the androgen receptor to a greater degree than testosterone .
Mode of Action
This compound acts as an agonist for the androgen receptor . Once this compound binds to the androgen receptor, it allows the receptor to enter the nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA . The areas of binding are called hormone response elements (HREs), and they influence the transcriptional activity of certain genes, producing the androgen effects .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to promote the activation of AMP-activated protein kinase (AMPK) . AMPK is an enzyme that plays a role in cellular energy homeostasis. It also increases the production and urinary excretion of erythropoietin , a hormone that stimulates the production of red blood cells . Furthermore, this compound may have a direct action on bone marrow .
Pharmacokinetics
This compound exhibits high bioavailability when administered via intramuscular injection . It undergoes extensive first-pass hepatic metabolism . The elimination half-life of this compound is less than 4.3 hours, but the ester form, this compound decanoate, has a half-life of 6-12 days when administered intramuscularly . The duration of action for this compound decanoate is 2-3 weeks .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It increases the production and urinary excretion of erythropoietin, which can lead to an increase in red blood cell mass . This is particularly beneficial in the management of anemia of renal insufficiency . This compound also has strong anabolic effects, leading to muscle growth and increased bone density . It is used in the treatment of osteoporosis and anemia, and as an adjunct therapy in the treatment of senile and postmenopausal osteoporosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s overall health status, and genetic factors can all impact how this compound works in the body. Patients with cardiac, renal, or hepatic diseases should be counseled regarding the risks of using this compound .
Biochemical Analysis
Biochemical Properties
Nandrolone binds to the androgen receptor to a greater degree than testosterone .
Cellular Effects
This compound has strong anabolic effects and weak androgenic effects . The positive effects of this compound include muscle growth, appetite stimulation, and increased red blood cell production . It has been shown to have a toxic effect on the cardiac and skeletal muscles of albino rats .
Molecular Mechanism
This compound is an androgen receptor agonist . The drug bound to the receptor complexes allows it to enter the nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA . This interaction influences the transcriptional activity of certain genes, producing the androgen effects .
Temporal Effects in Laboratory Settings
Long-term administration of this compound disrupts redox homeostasis in liver, heart, and kidney of male Wistar rats . This leads to an oxidative stress state . The toxic effects of this compound on rats showed a significant decrease in serum High-Density Lipoprotein (HDL) level and increase in cholesterol, triglycerides, and Low-Density Lipoprotein (LDL) levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, in a study conducted on pigs, this compound was found to promote growth and increase the strength of skeletal muscles .
Metabolic Pathways
This compound is metabolized in the liver . The pathways involve the oxidation, reduction, hydroxylation, and epimerization . This compound increases production and urinary excretion of erythropoietin and may also have a direct action on bone marrow .
Transport and Distribution
This compound decanoate is hydrolyzed to this compound, possibly by PDE7B . This compound is brought into cells by receptor-mediated endocytosis, where it interacts with the androgen receptor .
Subcellular Localization
Given that this compound is an androgen receptor agonist, it is likely that it localizes to the same areas as other androgens, primarily the cytoplasm and nucleus of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nandrolone can be synthesized from estradiol. The phenol hydroxyl group of estradiol undergoes methylation using dimethyl sulfate in the presence of sodium hydroxide, forming the corresponding methyl ether. The aromatic ring is then reduced by lithium in liquid ammonia, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced in the form of esters such as this compound decanoate and this compound phenylpropionate. These esters are synthesized by esterification of this compound with the respective carboxylic acids. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Nandrolone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 19-norandrostenedione.
Reduction: It can be reduced to form 5α-dihydrothis compound.
Substitution: this compound can undergo substitution reactions to form different esters, such as this compound decanoate and this compound phenylpropionate
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Esterification: Carboxylic acids (e.g., decanoic acid, phenylpropionic acid) in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products:
Oxidation: 19-norandrostenedione.
Reduction: 5α-dihydrothis compound.
Esterification: this compound decanoate, this compound phenylpropionate
Scientific Research Applications
Nandrolone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on muscle growth, bone density, and erythropoiesis.
Medicine: Used in the treatment of anemia, osteoporosis, and muscle wasting diseases. .
Industry: Utilized in the formulation of pharmaceutical products for therapeutic use.
Comparison with Similar Compounds
Nandrolone is unique due to its high anabolic-to-androgenic activity ratio. Similar compounds include:
Testosterone: The primary male sex hormone with both anabolic and androgenic effects.
Methandrostenolone: An anabolic steroid with a similar structure but different pharmacokinetics.
Oxandrolone: An anabolic steroid with a lower androgenic effect compared to this compound
This compound stands out for its potent anabolic effects with relatively lower androgenic side effects, making it a preferred choice in medical treatments for muscle wasting and anemia .
Properties
IUPAC Name |
17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-17,20H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAGDVCDWIYMMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
434-22-0 | |
Record name | nandrolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3351 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does nandrolone interact with its target in the body?
A1: this compound exerts its effects primarily by binding to the androgen receptor (AR) [, ]. This binding triggers a cascade of events, including the translocation of the AR complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression.
Q2: What are the downstream effects of this compound binding to the androgen receptor?
A2: this compound binding to the AR influences various cellular processes, including:
- Protein Synthesis: It promotes protein synthesis, leading to increased muscle mass and strength [, , , ].
- Bone Metabolism: this compound can stimulate bone formation and reduce bone resorption, making it potentially useful in treating bone loss conditions [, , ].
- Erythropoiesis: this compound stimulates red blood cell production, which can be beneficial in treating anemia [, ].
- Central Nervous System Effects: this compound can influence mood, behavior, and neurotransmitter systems in the brain [, , , ].
Q3: Does this compound affect muscle fiber type composition?
A3: While this compound promotes protein synthesis in both fast- and slow-twitch muscle fibers, research suggests it may preferentially impact fast-twitch muscle function. Studies show this compound administration alters the contractile responses of fast-twitch muscle fibers, making them more similar to slow-twitch fibers [].
Q4: How does this compound affect the hypothalamic-pituitary-gonadal (HPG) axis?
A5: this compound administration can suppress the HPG axis, leading to decreased levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression can result in reduced endogenous testosterone production [, ].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C18H26O2, and its molecular weight is 274.40 g/mol.
Q6: How is this compound metabolized in the body?
A7: this compound is primarily metabolized in the liver through various pathways, including reduction, oxidation, and conjugation. Major metabolites include 19-norandrosterone (NA) and 19-noretiocholanolone (NE), which are excreted in the urine [, , ].
Q7: Does the route of administration influence this compound's pharmacokinetic profile?
A8: Yes, the route of administration significantly impacts this compound's pharmacokinetics. For instance, intramuscular injections of this compound esters, like this compound decanoate, provide sustained release and prolonged half-life compared to oral administration [, ].
Q8: What factors can influence the bioavailability of this compound esters administered intramuscularly?
A9: Studies indicate that the choice of ester, injection site, and injection volume can all influence the bioavailability and pharmacokinetic profile of this compound esters in oil vehicles [].
Q9: How does this compound administration affect endogenous steroid hormone levels?
A10: this compound administration disrupts the normal endogenous steroid profile, leading to suppression of hormones like LH, FSH, and testosterone. These effects can be monitored in both urine and blood samples [].
Q10: What are some potential adverse effects associated with this compound use?
A10: While this Q&A focuses on scientific aspects and excludes detailed side effect information, it's important to acknowledge that this compound use, especially at supratherapeutic doses, is associated with various potential risks and adverse effects. These can include:
- Cardiovascular System: Increased risk of cardiovascular events, hypertension, and alterations in lipid profiles [, , , ].
- Liver Toxicity: Liver damage and dysfunction [, ].
- Hormonal Imbalances: Suppression of the HPG axis, leading to infertility, gynecomastia (in males), and virilization (in females) [, ].
- Psychological Effects: Mood swings, aggression, irritability, and dependence [, , ].
Q11: What are some potential therapeutic applications of this compound being investigated?
A11: While this compound is primarily known for its misuse in performance enhancement, research explores its potential therapeutic applications in specific contexts:
- Muscle Wasting Disorders: this compound's anabolic effects are being studied for their potential in treating muscle wasting associated with HIV/AIDS, cancer cachexia, and other conditions [, ].
- Bone Loss: this compound's positive impact on bone metabolism makes it a candidate for treating osteoporosis and other bone loss conditions [, ].
- Nerve Regeneration: Studies investigate this compound's potential to enhance nerve regeneration after injury [, ].
Q12: How is this compound administration being investigated for its impact on nerve regeneration?
A13: Research suggests that this compound may improve functional recovery in models of nerve injury. For example, in a rat model of deficient reinnervation, this compound administration was associated with faster recovery of finger flexion and improved grasp strength [].
Q13: How is this compound being studied in the context of anemia treatment?
A14: this compound has been shown to improve red blood cell indices in anemic aging mice. Studies suggest that combining this compound with low-intensity aerobic exercise may further enhance this effect [].
Q14: What is the role of this compound in denervation-induced bone and muscle loss?
A15: Animal models demonstrate that this compound can significantly reduce bone mineral density loss in the hindlimb following denervation []. Additionally, while this compound doesn't prevent muscle atrophy after nerve transection, it may influence the expression of specific proteins, like Numb, involved in muscle regeneration and function [].
Q15: What analytical techniques are used to detect and quantify this compound and its metabolites?
A15: Common analytical techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS): Highly sensitive and specific method for identifying and quantifying this compound, its metabolites, and other steroids in various biological matrices [, , , ].
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity for measuring this compound and its metabolites, particularly in complex biological samples [, ].
- Enzyme-Linked Immunosorbent Assay (ELISA): A rapid and cost-effective method for detecting this compound, but it may have limitations in sensitivity and specificity compared to mass spectrometry techniques [].
Q16: Why is it important to consider the endogenous production of this compound when developing analytical methods for doping control?
A17: this compound is present naturally in small amounts in humans. Therefore, analytical methods must be sensitive and specific enough to differentiate between endogenous levels and exogenous administration [, ].
Q17: How do researchers ensure the accuracy and reliability of analytical methods for this compound detection?
A17: Rigorous analytical method validation is essential. This process typically involves assessing parameters such as:
Q18: What is the significance of studying the impact of this compound on cell growth and differentiation in hepatoma cells?
A19: Research using hepatoma cell lines, such as HepG2 cells, helps elucidate the potential mechanisms by which this compound may influence liver cancer development and progression. Understanding these effects is crucial considering the documented liver-related adverse effects associated with AAS abuse [].
Q19: How can the study of this compound's effects on neural stem cells contribute to our understanding of its impact on the brain?
A20: Research indicates that this compound can influence neural stem cell proliferation and neurogenesis in the rat brain. These findings suggest that this compound may have long-term consequences on brain function and plasticity, potentially contributing to the behavioral changes observed in some AAS abusers [].
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